Ulixacaltamide hydrochloride

Essential tremor Propranolol combination Add-on therapy

Ulixacaltamide hydrochloride (formerly Z-944, PRAX-944) is a synthetic small-molecule selective T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) blocker developed by Praxis Precision Medicines for essential tremor. A benzamide derivative with molecular formula C19H27ClFN3O2·HCl and molecular weight 420.35 g/mol , it is the only T-type calcium channel modulator to demonstrate positive Phase III registrational results in essential tremor, meeting all primary and key secondary endpoints in the Essential3 program.

Molecular Formula C19H28Cl2FN3O2
Molecular Weight 420.3 g/mol
CAS No. 1797986-84-5
Cat. No. B12321573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUlixacaltamide hydrochloride
CAS1797986-84-5
Molecular FormulaC19H28Cl2FN3O2
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F.Cl
InChIInChI=1S/C19H27ClFN3O2.ClH/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14;/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25);1H
InChIKeyJRMXLKZWGMAABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ulixacaltamide Hydrochloride (CAS 1797986-84-5) Product-Specific Evidence Guide for Essential Tremor Drug Development and Research Procurement


Ulixacaltamide hydrochloride (formerly Z-944, PRAX-944) is a synthetic small-molecule selective T-type calcium channel (Cav3.1, Cav3.2, Cav3.3) blocker developed by Praxis Precision Medicines for essential tremor [1]. A benzamide derivative with molecular formula C19H27ClFN3O2·HCl and molecular weight 420.35 g/mol [2], it is the only T-type calcium channel modulator to demonstrate positive Phase III registrational results in essential tremor, meeting all primary and key secondary endpoints in the Essential3 program [3].

Why Ulixacaltamide Hydrochloride Cannot Be Substituted With Other T-Type Calcium Channel Blockers in Essential Tremor


T-type calcium channel blockers vary profoundly in subtype selectivity, state-dependent binding, brain penetration, and clinical efficacy. Despite a shared nominal mechanism, suvecaltamide (JZP385/CX-8998) exhibits 31-fold higher intrinsic potency on Cav3.1 (IC50 1.2 nM vs. 37 nM) yet failed to meet its primary endpoint in a Phase IIb essential tremor trial (NCT05122650) [1][2]. Conversely, ulixacaltamide achieved statistically significant Phase III success on functional and global endpoints [3]. Further, the beta-blocker propranolol—the only FDA-approved essential tremor drug—acts via a distinct adrenergic mechanism and provides limited efficacy in ~50% of patients [4]. These findings demonstrate that neither higher in vitro potency nor alternative pharmacology predicts therapeutic effect in essential tremor, making direct compound substitution scientifically unsound for clinical or research applications.

Ulixacaltamide Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Comparator Analyses


Add-On Benefit Over Standard-of-Care Propranolol: Direct Head-to-Head Evidence from Essential1

In a pre-specified analysis of the Essential1 Phase II study, ulixacaltamide added to a stable dose of propranolol produced a greater reduction in modified Activities of Daily Living (mADL11) score than propranolol plus placebo (−1.07 vs. −0.61 points at Week 8), with 48% vs. 25% of patients achieving clinically meaningful improvement (≥3-point reduction) [1].

Essential tremor Propranolol combination Add-on therapy

Phase III Placebo-Controlled Primary Endpoint Achievement: 4.3-Point mADL11 Improvement

In the Essential3 Study 1, a randomized, double-blind, placebo-controlled parallel-group Phase III trial, ulixacaltamide treatment resulted in a mean improvement from baseline in mADL11 of 4.3 points at Week 8, compared to placebo (p<0.0001), meeting the pre-specified primary endpoint. All key secondary endpoints, including rate of disease improvement over 12 weeks, Patient Global Impression of Change, and Clinical Global Impression of Severity, were also statistically significant (p<0.001) [1].

Phase III Essential tremor mADL11 primary endpoint

Superior Maintenance of Effect Demonstrated in Randomized Withdrawal Study (Essential3 Study 2)

In Essential3 Study 2, patients who responded to ulixacaltamide during an 8-week lead-in were re-randomized to continue ulixacaltamide or switch to placebo. The primary endpoint of maintenance of response at Day 84 was met, with ulixacaltamide superior to placebo (p=0.0369). Additionally, 55% of ulixacaltamide-treated patients maintained their response compared to 33% on placebo [1][2].

Durability Randomized withdrawal Maintenance of response

Translational Disconnect: Clinical Success Despite 31-Fold Lower In Vitro Potency Than Suvecaltamide

Ulixacaltamide (Cav3.1 IC50 37 nM, pIC50 7.43) [1] achieved statistically significant Phase III results in essential tremor [2], while suvecaltamide (JZP385/CX-8998), a structurally distinct T-type blocker with higher intrinsic potency (Cav3.1 IC50 1.2 nM, pIC50 8.92 in the identical FLIPR assay) [3], failed to meet its primary endpoint in the Phase IIb EveresT trial (NCT05122650; p>0.05 vs. placebo) [4]. This disconnect demonstrates that higher target binding affinity does not translate to superior clinical efficacy and highlights ulixacaltamide's differentiated translational pharmacology.

Suvecaltamide Clinical trial failure Potency-efficacy disconnect

Dose-Dependent Tremor Suppression in Harmaline Rat Model Without Locomotor Side Effects

In the harmaline-induced tremor rat model, PRAX-944 reduced tremor by 50% at 1 mg/kg PO and 72% at 3 mg/kg PO, without impairing spontaneous locomotor activity [1]. In comparison, a panel of T-type calcium antagonists (ethosuximide, zonisamide, ECN, KYS05064, NNC 55-0396) reduced harmaline tremor by 53–81% in mice [2], but most of these compounds lack clinical development or have dose-limiting toxicities. Ulixacaltamide's ability to achieve tremor suppression at doses that spare locomotor function is a key differentiator.

Harmaline model In vivo tremor Therapeutic index

Translational Biomarker Engagement: Sigma-Power Reduction Confirms CNS Target Engagement in Humans

Sigma-band EEG power (12–15 Hz) during non-REM sleep was used as a translational biomarker of T-type calcium channel blockade. PRAX-944 reduced sigma-power by 30–50% in rats at tremor-suppressing doses, and in healthy human participants, sigma-power was reduced by 34–50% at doses of 10–100 mg [1]. No other T-type calcium channel blocker in essential tremor development has reported comparable translational biomarker data bridging preclinical models to clinically tolerated human doses.

Sigma power EEG biomarker Translational pharmacology

Ulixacaltamide Hydrochloride Application Scenarios Grounded in Quantitative Differentiation Evidence


Clinical Development of a First-in-Class Pharmacotherapy for Essential Tremor

Based on the positive Phase III Essential3 results demonstrating a 4.3-point mADL11 improvement (p<0.0001) and sustained response in randomized withdrawal (p=0.0369) [1], ulixacaltamide represents the only T-type calcium channel blocker to achieve registrational endpoints in essential tremor. Pharmaceutical companies and CROs can procure this compound for comparator studies, formulation development, or as a reference standard in bioanalytical method validation for NDA-enabling studies.

Adjunctive Therapy Research in Propranolol-Refractory or Partial-Responder Essential Tremor Populations

The Essential1 study demonstrated that ulixacaltamide provides incremental benefit when added to propranolol, with a mADL11 improvement of −1.07 vs. −0.61 for propranolol plus placebo and 48% vs. 25% responder rates [1]. Researchers investigating combination therapy strategies or refractory tremor populations can use ulixacaltamide to study synergistic mechanisms between beta-blockers and T-type calcium channel modulation.

Preclinical Neuroscience Research on T-Type Calcium Channel-Mediated Tremor Circuitry and Sigma Oscillations

PRAX-944 exhibits dose-dependent tremor suppression in the harmaline rat model (50% at 1 mg/kg, 72% at 3 mg/kg) without locomotor impairment, and reduces sigma-band EEG power by 30–50% [1]. Academic and industry laboratories studying cerebello-thalamo-cortical oscillation dynamics can use ulixacaltamide as a well-characterized pharmacological probe to dissect the role of T-type calcium channels in tremor pathogenesis and sigma oscillations.

Reference Standard for Next-Generation T-Type Calcium Channel Blocker Screening and Candidate Benchmarking

With a well-characterized in vitro profile (Cav3.1 IC50 37 nM, Cav3.2 IC50 73 nM, Cav3.3 IC50 86 nM) [1] and extensive translational and clinical datasets, ulixacaltamide serves as an ideal reference standard for screening cascades evaluating novel T-type calcium channel blockers. Its intermediate in vitro potency paired with validated clinical efficacy provides a benchmark that prioritizes translational relevance over in vitro potency alone, avoiding the pitfall that befell suvecaltamide .

Quote Request

Request a Quote for Ulixacaltamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.